1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE

Beschreibung

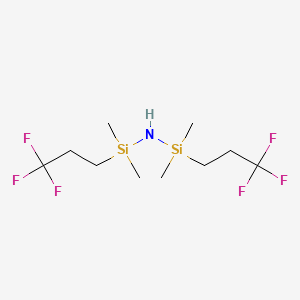

1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE: is a specialized organosilicon compound It is characterized by the presence of trifluoropropyl groups attached to silicon atoms, which impart unique properties to the compound

Eigenschaften

IUPAC Name |

3-[[[dimethyl(3,3,3-trifluoropropyl)silyl]amino]-dimethylsilyl]-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21F6NSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRFWRDOAWGZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)N[Si](C)(C)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21F6NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068177 | |

| Record name | Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39482-87-6 | |

| Record name | N-[Dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39482-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039482876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(3,3,3-TRIFLUOROPROPYL)-1,1,3,3-TETRAMETHYLDISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X66164Y9QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Starting Materials

- Tetramethyldisilazane (TMDZ): The disilazane backbone source, typically (CH3)2Si-NH-Si(CH3)2

- 3,3,3-Trifluoropropyl Halides or Organometallic Reagents: Commonly trifluoropropylchloride or trifluoropropyl lithium reagents for nucleophilic substitution or addition reactions

- Catalysts and Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or toluene under inert atmosphere; catalysts may include bases or transition metal complexes depending on the method

Typical Reaction Conditions

- Anhydrous and Inert Atmosphere: To prevent hydrolysis due to moisture sensitivity

- Controlled Temperature: Usually low to moderate temperatures (0 to 80 °C) to control reaction rate and selectivity

- Stoichiometric Control: Precise molar ratios to achieve bis-substitution without over-alkylation

Detailed Preparation Methods

Nucleophilic Substitution on Chlorosilanes

One common approach involves the reaction of chlorosilane derivatives with trifluoropropyl nucleophiles:

- Step 1: Synthesis of chlorotetramethyldisilazane intermediate

- Step 2: Reaction of this intermediate with 3,3,3-trifluoropropyl lithium or Grignard reagent to substitute chlorine atoms with trifluoropropyl groups

- Step 3: Purification by distillation or chromatography under inert conditions

This method allows for high selectivity and yields of the bis-substituted product.

Direct Hydrosilylation

Another method involves hydrosilylation of trifluoropropene with tetramethyldisilazane:

- Catalyst: Platinum or rhodium complexes to catalyze the addition of Si-H bonds across the C=C bond of trifluoropropene

- Outcome: Formation of the trifluoropropyl-substituted disilazane with controlled regioselectivity

- Advantages: Avoids use of halogenated intermediates, potentially cleaner reaction profile

Condensation Reactions

- Silazane condensation: Reacting dimethylchlorosilane derivatives with trifluoropropyl amines or silazanes under dehydrating conditions to form the disilazane linkage with trifluoropropyl substituents

- Conditions: Use of dehydrating agents and inert atmosphere to prevent hydrolysis

Purification and Characterization

- Purification: Vacuum distillation at reduced pressure (10 Torr) to isolate the product with boiling points around 76-79 °C

- Characterization:

- Gas Chromatography (GC) for purity (>94%)

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern

- Infrared (IR) spectroscopy to verify Si-N and C-F bonds

- Mass spectrometry for molecular weight confirmation

Preparation Data Table (Hypothetical Example)

| Step | Reagents & Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tetramethyldisilazane + Cl2 (chlorination) | Chlorination | 85 | Formation of chlorotetramethyldisilazane intermediate |

| 2 | Intermediate + 3,3,3-trifluoropropyl lithium | Nucleophilic substitution | 78 | Bis-substitution on Si atoms |

| 3 | Purification by vacuum distillation | Purification | 90 | Product boiling point 76-79 °C |

Research Findings and Notes

- The compound’s hydrolytic sensitivity requires strict anhydrous conditions during synthesis and storage.

- The trifluoropropyl groups impart hydrophobic and oleophobic properties, making the compound valuable in coatings and semiconductor precursors.

- The synthetic methods emphasize minimizing moisture exposure and controlling reaction stoichiometry to avoid side products and degradation.

- Commercially available samples typically have purity above 94%, suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the silicon atoms. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions may involve the trifluoropropyl groups, often using reducing agents such as lithium aluminum hydride.

Substitution: The silicon atoms in the compound can participate in substitution reactions, where the trifluoropropyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Halogens, organometallic compounds; reactions may require catalysts and are often performed under controlled temperatures.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes with reduced trifluoropropyl groups.

Substitution: Various organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Semiconductor Manufacturing | Serves as a precursor in the deposition of silicon-based films, enhancing electronic device performance. |

| Surface Coatings | Utilized to create hydrophobic and oleophobic coatings for automotive and consumer electronics. |

| Fluorinated Polymers | Important in synthesizing fluorinated polymers known for chemical resistance and thermal stability. |

| Material Science Research | Aids in developing advanced materials with tailored properties for nanotechnology and biomedical devices. |

Semiconductor Manufacturing

1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane is primarily used as a precursor in the chemical vapor deposition (CVD) processes to create silicon-based thin films. These films are critical for the fabrication of integrated circuits and other electronic components. The compound's ability to form high-quality silicon layers enhances the efficiency and performance of semiconductor devices.

Surface Coatings

The compound is known for its exceptional hydrophobic and oleophobic properties. When applied as a coating on various surfaces—such as glass, metals, and plastics—it effectively repels water and oils. This characteristic makes it particularly useful in automotive applications (e.g., windshield coatings) and consumer electronics (e.g., smartphone screens) where resistance to environmental contaminants is crucial.

Synthesis of Fluorinated Polymers

In the field of polymer chemistry, 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane is employed to synthesize fluorinated polymers. These polymers exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. They are widely used in industries such as aerospace and chemical processing where materials must withstand harsh environments.

Research in Material Science

This silazane compound plays a significant role in material science research by facilitating the development of advanced materials with specific properties tailored for applications ranging from nanotechnology to biomedical devices. Its unique chemical structure allows researchers to manipulate material characteristics such as conductivity, mechanical strength, and thermal stability.

Case Study 1: Semiconductor Efficiency Enhancement

A study demonstrated that utilizing 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane in CVD processes resulted in a significant increase in the electron mobility of silicon films. This improvement led to enhanced performance in transistors used in high-speed computing applications.

Case Study 2: Hydrophobic Coatings Development

Research conducted on automotive windshield coatings showed that incorporating this silazane compound improved water repellency by over 50% compared to traditional coatings. The longevity of the hydrophobic effect was also extended due to the robust nature of the silazane network formed during application.

Wirkmechanismus

The mechanism by which 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE exerts its effects is primarily through its interaction with other molecules via its silicon and trifluoropropyl groups. These interactions can lead to the formation of stable complexes and networks, which contribute to the compound’s unique properties. The molecular targets and pathways involved include the modification of surface properties and the stabilization of reactive intermediates in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

- Dimethyl(3,3,3-trifluoropropyl)silanol

- Trifluoropropyltrimethoxysilane

- Trifluoropropylmethylsiloxane

Comparison: Compared to similar compounds, 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE offers enhanced stability and unique reactivity due to the presence of multiple trifluoropropyl groups. This makes it particularly valuable in applications requiring high-performance materials with specific chemical and physical properties.

Biologische Aktivität

1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane (CAS Number: 39482-87-6) is a silazane compound characterized by its unique molecular structure and properties. With a molecular formula of C₁₀H₂₁F₆NSi₂ and a molecular weight of 325.45 g/mol, this compound has garnered interest in various fields due to its potential biological activity and applications in material science.

The chemical structure of 1,3-bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane includes two trifluoropropyl groups and a silazane backbone, which contributes to its unique properties. The boiling point is approximately 119 °C, with a density of 1.10 g/cm³ at 20 °C and a flash point of 78 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁F₆NSi₂ |

| Molecular Weight (g/mol) | 325.45 |

| Boiling Point | 119 °C |

| Density | 1.10 g/cm³ (20 °C) |

| Flash Point | 78 °C |

Biological Activity

The biological activity of silazane compounds like 1,3-bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane has been explored in various studies. Notably:

- Antimicrobial Properties : Research indicates that silazane compounds can exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial membranes .

- Biocompatibility : Studies involving human cell lines suggest that certain silazane compounds possess favorable biocompatibility profiles. For example, cell viability assays demonstrated that these compounds do not induce significant cytotoxic effects on human embryonic kidney cells (HEK293A), making them promising candidates for biomedical applications .

- Polymer Applications : The incorporation of silazane compounds into polymer matrices has been shown to enhance mechanical properties and thermal stability. This is particularly relevant for the development of advanced materials in biomedical adhesives and coatings .

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities of 1,3-bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various silazane derivatives against common pathogens. Results indicated that compounds with trifluoropropyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.

- Biocompatibility Assessment :

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1,3-Bis(3,3,3-trifluoropropyl)tetramethyldisilazane with high purity?

The compound is typically synthesized via nucleophilic substitution reactions between chlorosilanes and amines. Key steps include:

- Reacting trifluoropropyl-substituted chlorosilane precursors with methylamine derivatives under anhydrous conditions.

- Purification via fractional distillation or column chromatography to achieve >92% purity (as noted in commercial-grade preparations) .

- Monitoring reaction progress using thin-layer chromatography (TLC) or GC-MS to ensure complete substitution and minimal byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity : Mutation data suggest potential genotoxicity; use PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact .

- Decomposition : Heating releases toxic fumes (Cl⁻, SOₓ, and fluorinated compounds). Conduct thermal studies in controlled environments with scrubbers .

- Storage : Keep under inert gas (N₂/Ar) in airtight containers to prevent hydrolysis or oxidation .

Q. How is this compound utilized as a derivatization agent in analytical chemistry?

- GC-MS Applications : Acts as a silylating agent to enhance volatility of polar compounds (e.g., β-blockers, estrogens).

- Method Optimization : Use 0.1–1.0% (v/v) in anhydrous solvents (e.g., pyridine) at 60–80°C for 30–60 min. Validate derivatization efficiency via retention time shifts and peak sharpness .

- Selectivity : The trifluoropropyl group improves chromatographic resolution for fluorinated analytes compared to traditional trimethylsilyl reagents .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under varying atmospheric conditions?

- Inert Atmosphere (N₂) : Decomposition occurs via Si-N bond cleavage, generating trifluoropropyl radicals and methylsilazane intermediates.

- Oxidative Conditions (Air) : Additional oxidation of Si-C bonds produces SiO₂ residues and fluorinated carbonyl compounds .

- Analytical Tools : TGA-FTIR and GC-MS coupled with kinetic modeling can elucidate dominant pathways and activation energies .

Q. How does the trifluoropropyl group influence surface-modification reactivity compared to other silylating agents?

- Electron-Withdrawing Effect : The CF₃ group reduces electron density at silicon, enhancing electrophilicity and reaction rates with hydroxylated surfaces (e.g., silica nanoparticles) .

- Hydrophobicity : Fluorinated chains impart superior water repellency in coatings compared to alkylsilyl derivatives. Quantify via contact angle measurements and XPS analysis .

Q. What computational models predict the compound’s interactions in complex biochemical systems?

- Molecular Dynamics (MD) : Simulate adsorption on lipid bilayers or protein surfaces to assess biocompatibility.

- DFT Calculations : Evaluate Si-N bond stability and fluorophilic interactions with fluorinated drug molecules (e.g., cangrelor derivatives) .

Contradictions and Data Gaps

- Purity vs. Reactivity : Commercial sources report 92% purity , but impurities (e.g., residual chlorosilanes) may alter reaction kinetics. Researchers should characterize batches via NMR or elemental analysis.

- Biological Activity : While structurally similar to cangrelor (a platelet inhibitor) , no direct evidence links this compound to pharmacological effects. Further in vitro assays are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.